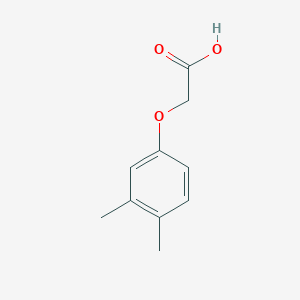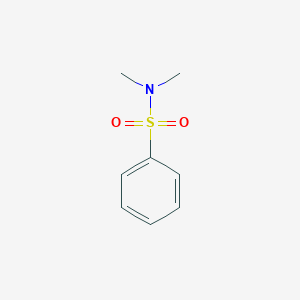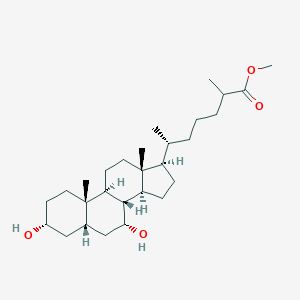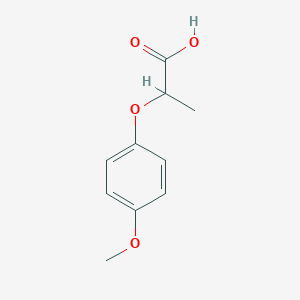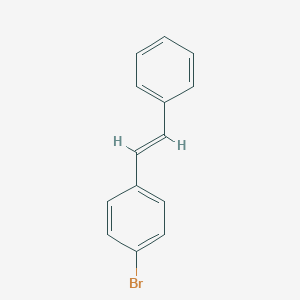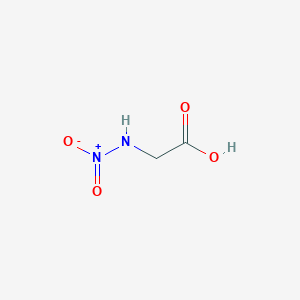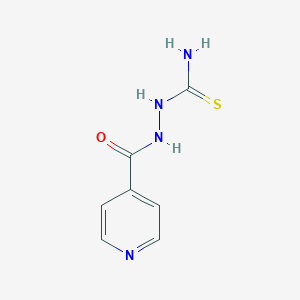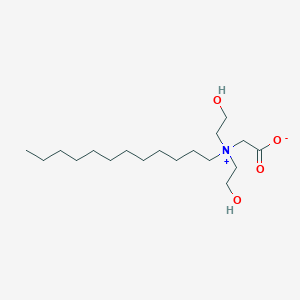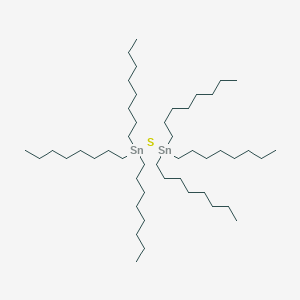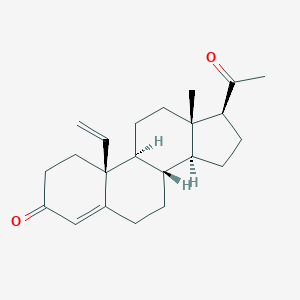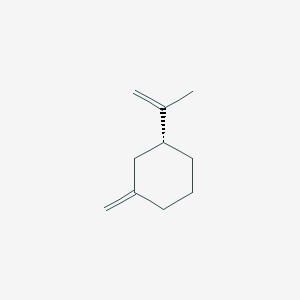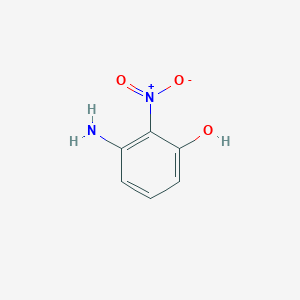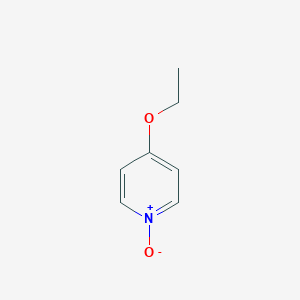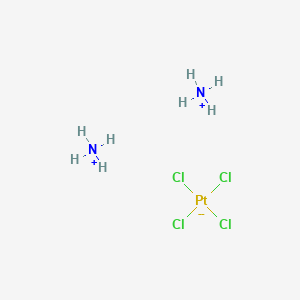
Triamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triamantane is a polycyclic hydrocarbon compound that has been extensively studied for its potential applications in various fields of science and technology. This compound is composed of three fused cyclohexane rings, which give it a unique structural and chemical properties. Triamantane has been synthesized by various methods, and its synthesis method plays a crucial role in determining its properties and applications.
科学研究应用
Triamantane has been extensively studied for its potential applications in various fields of science and technology, including materials science, medicinal chemistry, and nanotechnology. Triamantane has been shown to have strong antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Triamantane has also been studied for its potential applications in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
作用机制
The mechanism of action of triamantane is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Triamantane has been shown to inhibit the production of ROS in vitro, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
生化和生理效应
Triamantane has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Triamantane has been shown to scavenge various ROS, including superoxide anion and hydroxyl radical, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-1β, which suggests that it may have anti-inflammatory activity. Triamantane has also been shown to modulate various immune responses, including the production of cytokines and chemokines, which suggests that it may have immunomodulatory activity.
实验室实验的优点和局限性
Triamantane has several advantages for lab experiments, including its stability, solubility, and low toxicity. Triamantane is highly stable under various conditions, which makes it suitable for long-term studies. Triamantane is also highly soluble in various solvents, which makes it easy to handle and manipulate in the lab. Triamantane has low toxicity, which makes it suitable for in vitro and in vivo studies. However, the main limitation of triamantane for lab experiments is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for triamantane research, including the development of new synthesis methods, the investigation of its potential applications in various fields of science and technology, and the elucidation of its mechanism of action. New synthesis methods for triamantane may lead to the development of new derivatives with unique properties and applications. The investigation of its potential applications in various fields of science and technology may lead to the development of new materials and drugs with unique properties and therapeutic benefits. The elucidation of its mechanism of action may lead to the development of new drugs for the treatment of various diseases.
合成方法
Triamantane can be synthesized by various methods, including the Diels-Alder reaction, Birch reduction, and photochemical reactions. The Diels-Alder reaction involves the reaction of cyclopentadiene with a substituted cyclohexenone, followed by a thermal rearrangement to form triamantane. The Birch reduction involves the reduction of benzene with sodium metal in liquid ammonia, followed by a reaction with cyclopentadiene to form triamantane. Photochemical reactions involve the irradiation of a mixture of benzene and cyclopentadiene with ultraviolet light to form triamantane.
属性
CAS 编号 |
13349-10-5 |
|---|---|
产品名称 |
Triamantane |
分子式 |
C18H24 |
分子量 |
240.4 g/mol |
IUPAC 名称 |
heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |
InChI |
InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |
InChI 键 |
AMFOXYRZVYMNIR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
规范 SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



